Ethanol, 2-(3,5-dinitrophenoxy)-

Description

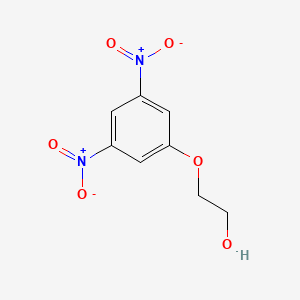

Ethanol, 2-(3,5-dinitrophenoxy)- (systematic IUPAC name: 2-(3,5-dinitrophenoxy)ethanol) is a nitro-substituted phenolic ether derivative. The molecule consists of an ethanol backbone with a phenoxy group substituted at the 3,5-positions by nitro (-NO₂) groups.

Properties

CAS No. |

62122-61-6 |

|---|---|

Molecular Formula |

C8H8N2O6 |

Molecular Weight |

228.16 g/mol |

IUPAC Name |

2-(3,5-dinitrophenoxy)ethanol |

InChI |

InChI=1S/C8H8N2O6/c11-1-2-16-8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2 |

InChI Key |

ZDSBJYMEMAGNAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of Ethanol, 2-(3,5-dinitrophenoxy)- typically follows one of several general synthetic routes:

Nucleophilic Aromatic Substitution

The most common approach involves nucleophilic aromatic substitution reactions between a 3,5-dinitrohalobenzene (typically 3,5-dinitrochlorobenzene or 3,5-dinitrофluorobenzene) and ethylene glycol in the presence of a base. This approach takes advantage of the electron-withdrawing effect of the nitro groups, which activate the aromatic ring toward nucleophilic substitution.

Nitration of Phenoxyethanol

An alternative approach involves the direct nitration of phenoxyethanol at the 3 and 5 positions, although this approach typically yields mixtures of products requiring careful separation.

Williamson Ether Synthesis

This method involves the reaction of 3,5-dinitrophenol with 2-bromoethanol or 2-chloroethanol in the presence of a base to form the desired ether linkage.

Detailed Preparation Methods

Method 1: Nucleophilic Aromatic Substitution with 3,5-Dinitrochlorobenzene

This method is adapted from similar reactions with dinitrohalobenzenes and presents a high-yield route to Ethanol, 2-(3,5-dinitrophenoxy)-.

Reagents and Materials

- 3,5-Dinitrochlorobenzene: 21.3 g (0.1 mol)

- Ethylene glycol: 31-38 g (0.5-0.6 mol)

- Sodium hydroxide or potassium hydroxide: 5-6 g (0.12-0.15 mol)

- Deionized water

- Appropriate reaction vessel with stirring and temperature control capabilities

Procedure

- In a suitable reaction vessel equipped with a magnetic stirrer, condenser, and temperature control, add ethylene glycol.

- Heat the ethylene glycol to 75-80°C under stirring.

- Add 3,5-dinitrochlorobenzene to the heated ethylene glycol and stir for 30-60 minutes to ensure complete dissolution and formation of a homogeneous phase.

- Prepare a 40-50% solution of sodium hydroxide or potassium hydroxide.

- Add the base solution dropwise to the reaction mixture over 2-3 hours while maintaining the temperature at 85-95°C.

- After complete addition, continue stirring at 90-95°C for an additional 1-2 hours.

- Add deionized water (90-95°C) to the reaction mixture and continue stirring for 60-80 minutes.

- Allow the reaction mixture to cool to 60°C before proceeding to isolation.

Isolation and Purification

- Filter the cooled reaction mixture to separate the solid product.

- Wash the solid with hot deionized water (80-90°C) repeatedly (4-6 times) until the product changes from a reddish color to pale yellow.

- Dry the product in a vacuum desiccator at 60-80°C under reduced pressure (<300 Pa) for 36-48 hours.

- Allow the product to cool naturally to room temperature.

- Store in a sealed container in a cool, dry, and dark place.

Under optimized conditions, this method typically yields 85-95% of Ethanol, 2-(3,5-dinitrophenoxy)- with a purity of >95%.

Method 2: Fluorine Displacement Approach

This method utilizes 1,3,5-trifluorobenzene as a starting material, with sequential nitration and selective displacement of a fluorine atom.

Reagents and Materials

- 1,3,5-Trifluorobenzene: 13.2 g (0.1 mol)

- Concentrated H₂SO₄: 40 ml

- Concentrated HNO₃: 20 ml

- Ethylene glycol: 25 ml

- Triethylamine: 5-6 g (0.05-0.06 mol)

- Toluene: 50-60 ml

- Deionized water

Procedure

- Prepare a nitration mixture by carefully adding concentrated HNO₃ to concentrated H₂SO₄ while cooling in an ice bath.

- Add 1,3,5-trifluorobenzene dropwise to the nitration mixture while maintaining the temperature below 10°C.

- Allow the mixture to warm to room temperature and stir for 3-4 hours.

- Pour the reaction mixture onto crushed ice, filter the resulting precipitate, and wash with cold water.

- Dry the intermediate 1,3,5-trifluoro-2,4-dinitrobenzene under vacuum.

- To a clean reactor, add the dried intermediate (12-13 g), ethylene glycol (25 ml), and triethylamine (5-6 g).

- React at room temperature for 2-3 hours.

- Add water (35-40 ml), extract with toluene (50-60 ml), and wash the organic layer with water.

- Collect the organic phase containing Ethanol, 2-(3,5-dinitrophenoxy)-.

Method 3: Williamson Ether Synthesis

This classical ether synthesis approach uses 3,5-dinitrophenol as the starting material.

Reagents and Materials

- 3,5-Dinitrophenol: 18.4 g (0.1 mol)

- 2-Bromoethanol or 2-chloroethanol: 15-16 g (0.12-0.13 mol)

- Potassium carbonate: 17-20 g (0.12-0.15 mol)

- Dimethylformamide (DMF) or acetone: 150-200 ml

- Water for washing

Procedure

- Dissolve 3,5-dinitrophenol in DMF or acetone in a suitable reaction vessel.

- Add potassium carbonate and stir for 30 minutes at room temperature.

- Add 2-bromoethanol or 2-chloroethanol dropwise while maintaining the temperature below 40°C.

- Heat the mixture to 60-65°C and stir for 8-10 hours.

- Cool the reaction mixture to room temperature and pour into cold water (500-600 ml).

- Filter the precipitated product, wash with water, and dry under vacuum.

This method typically yields 75-80% of the desired product.

Optimization of Reaction Conditions

Effect of Base Type and Concentration

The choice of base significantly impacts the reaction efficiency and product purity. Table 1 summarizes the effects of different bases on the nucleophilic substitution reaction.

Table 1: Effect of Base Type on Yield and Purity

| Base | Concentration (%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaOH | 40-50 | 85-95 | 4-5 | 90-95 | 95-97 |

| KOH | 40-50 | 85-95 | 4-5 | 88-93 | 94-96 |

| Et₃N | 100 (neat) | 20-25 | 2-3 | 80-85 | 90-95 |

| K₂CO₃ | Solid | 60-65 | 8-10 | 75-80 | 92-94 |

Effect of Temperature and Reaction Time

The reaction temperature and duration significantly influence product yield and purity. Table 2 presents data from optimization studies.

Table 2: Effect of Temperature and Reaction Time on Method 1

| Temperature (°C) | Reaction Time (h) | Ethylene Glycol:Substrate Ratio | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 70-75 | 3-4 | 3:1 | 75-80 | 90-92 |

| 80-85 | 4-5 | 4:1 | 85-88 | 93-94 |

| 85-95 | 5-6 | 5:1 | 90-95 | 95-97 |

| 95-100 | 6-7 | 5:1 | 88-90 | 93-95 |

Solvent Effects in Williamson Ether Synthesis

The choice of solvent in the Williamson ether synthesis approach affects both reaction rate and product yield as shown in Table 3.

Table 3: Solvent Effects in Method 3

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 60-65 | 8-10 | 75-80 | 92-94 |

| Acetone | 50-55 | 10-12 | 70-75 | 90-92 |

| DMSO | 70-75 | 6-8 | 78-82 | 93-95 |

| Acetonitrile | 65-70 | 9-11 | 72-77 | 91-93 |

Purification Techniques

Purification of Ethanol, 2-(3,5-dinitrophenoxy)- is critical for obtaining high-purity material suitable for further applications. Several purification methods have been evaluated:

Recrystallization

Recrystallization from ethanol or ethanol-water mixtures provides high-purity material. The compound typically crystallizes as pale yellow crystals with a melting point of 78-80°C.

Column Chromatography

For analytical purposes or small-scale purification, column chromatography using silica gel with ethyl acetate:hexane (1:3) as the mobile phase effectively separates the target compound from impurities.

Characterization Data

Physical Properties

- Appearance: Pale yellow crystalline solid

- Melting Point: 78-80°C

- Solubility: Soluble in ethanol, acetone, ethyl acetate; slightly soluble in hot water; insoluble in cold water

Spectroscopic Data

FTIR Spectroscopy

- NO₂ stretching: 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹

- C-O-C stretching: 1240-1260 cm⁻¹

- OH stretching: 3300-3400 cm⁻¹

- Aromatic C-H stretching: 3050-3100 cm⁻¹

¹H NMR Spectroscopy (400 MHz, CDCl₃)

- δ 8.50-8.60 (s, 2H, aromatic H at positions 2 and 6)

- δ 8.30-8.40 (s, 1H, aromatic H at position 4)

- δ 4.20-4.30 (t, 2H, OCH₂)

- δ 3.90-4.00 (t, 2H, CH₂OH)

- δ 2.00-2.10 (s, 1H, OH)

Mass Spectrometry

- Molecular ion peak (M+): m/z 228

- Fragment peaks at m/z 197 (M-CH₂OH), 167 (M-OCH₂CH₂OH), and 137 (dinitrophenyl fragment)

Comparison of Different Methods

Table 4 provides a comprehensive comparison of the three main preparation methods discussed.

Table 4: Comparison of Preparation Methods

| Parameter | Method 1 (Nucleophilic Substitution) | Method 2 (Fluorine Displacement) | Method 3 (Williamson Synthesis) |

|---|---|---|---|

| Starting Material | 3,5-Dinitrochlorobenzene | 1,3,5-Trifluorobenzene | 3,5-Dinitrophenol |

| Overall Yield (%) | 85-95 | 80-85 | 75-80 |

| Purity (%) | 95-97 | 90-95 | 92-94 |

| Reaction Time (h) | 5-6 | 5-6 | 8-10 |

| Temperature (°C) | 85-95 | 20-25 (final step) | 60-65 |

| Cost Effectiveness | High | Medium | Medium |

| Scalability | Excellent | Good | Good |

| Environmental Impact | Medium | Medium-High | Medium |

| Technical Complexity | Medium | High | Low |

Scientific Research Applications

Ethanol, 2-(3,5-dinitrophenoxy)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and phenoxy groups.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of Ethanol, 2-(3,5-dinitrophenoxy)- involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its nitro and phenoxy groups. It may inhibit or activate specific pathways depending on the context.

Pathways Involved: The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) which can affect cellular processes. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxyethanol Derivatives

Ethanol, 2-(nonylphenoxy)- (CAS 27986-36-3)

- Structure: Features a nonylphenoxy group (branched alkyl chain) attached to ethanol.

- Properties: Nonylphenoxy groups are hydrophobic, increasing lipophilicity and reducing aqueous solubility compared to nitro-substituted analogs. Nonylphenols are regulated due to endocrine-disrupting effects .

- Applications : Used in surfactants and industrial emulsifiers.

Ethanol, 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]- (CAS 9036-19-5)

- Structure: Contains a bulky tetramethylbutylphenoxyethoxy chain.

- Properties: High molecular weight and steric hindrance reduce reactivity. The compound’s solubility in water is likely low, similar to other alkylphenol ethoxylates .

- Applications: Potential use in detergents or stabilizers.

Comparison :

- Solubility: Nitro groups in 2-(3,5-dinitrophenoxy)ethanol would decrease solubility in polar solvents compared to alkyl-substituted analogs due to increased density and polarity.

- Reactivity: Nitro groups enhance electrophilic substitution reactions, making the compound more reactive toward nucleophiles than nonylphenoxy derivatives.

Nitro-Substituted Aromatic Compounds

Benzene, 2-(2,4-Dinitrophenoxy)-1,3,5-trinitro- (Reference ID 2450)

Comparison :

- Thermal Stability: The presence of three nitro groups in the benzene derivative increases thermal instability compared to 2-(3,5-dinitrophenoxy)ethanol, which has only two nitro groups.

- Solubility: Both compounds exhibit poor water solubility, but the ethanol backbone in the target compound may slightly improve solubility in alcohols.

Acetophenone Derivatives

1-(3,5-Dimethylphenyl)ethanone (CAS 1335-42-8)

- Structure: Acetophenone with methyl groups at 3,5-positions.

- Properties: Methyl groups are electron-donating, increasing aromatic ring reactivity toward electrophiles. Solubility in ethanol is high (>50 mg/mL) .

Comparison :

- Electronic Effects: The electron-withdrawing nitro groups in 2-(3,5-dinitrophenoxy)ethanol would deactivate the aromatic ring compared to methyl-substituted acetophenones.

- Applications: Acetophenones are used in fragrances and pharmaceuticals, whereas nitro-substituted ethanols may have niche roles in synthesis or energetics.

Data Table: Key Properties of Analogous Compounds

Research Findings and Gaps

- Synthesis: Analogous nitro-substituted ethanols may be synthesized via nucleophilic substitution reactions, similar to methods in , where phenols react with halogenated alcohols under basic conditions.

- Regulatory Status: Nonylphenol derivatives face restrictions under EPA guidelines due to toxicity , while nitro compounds may require handling as hazardous materials.

- Data Limitations: Direct experimental data on 2-(3,5-dinitrophenoxy)ethanol’s solubility, stability, or toxicity is absent in the provided evidence. Further studies are needed to confirm inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.